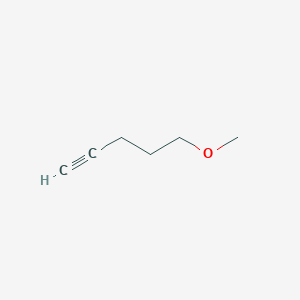
5-Methoxypent-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypent-1-yne: is an organic compound with the molecular formula C6H10O . It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. The compound also contains a methoxy group (-OCH3) attached to the first carbon atom of the pent-1-yne chain. This combination of functional groups imparts unique chemical properties to this compound, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypent-1-yne typically involves the alkylation of propargyl alcohol with methanol in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of a propargyl anion, which then reacts with methanol to yield the desired product. The reaction conditions usually include:
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Solvent: Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Reaction Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as palladium or copper complexes can enhance the reaction rate and selectivity. Additionally, purification techniques like distillation or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxypent-1-yne undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3), or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or nickel (Ni) catalysts.
Substitution: Nucleophiles such as halides (Cl-, Br-), thiols (R-SH), or amines (R-NH2) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes with various functional groups.
Scientific Research Applications
Chemistry: 5-Methoxypent-1-yne is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Methoxypent-1-yne involves its interaction with molecular targets through its functional groups. The alkyne moiety can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The methoxy group can enhance the compound’s solubility and facilitate its transport across cell membranes. The pathways involved in its action include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
5-Methoxypent-1-ene: Similar structure but contains a double bond instead of a triple bond.
5-Methoxypentane: Similar structure but contains single bonds only.
4-Methoxypent-1-yne: Similar structure but the methoxy group is attached to the fourth carbon atom.
Uniqueness: 5-Methoxypent-1-yne is unique due to the presence of both a methoxy group and a triple bond. This combination imparts distinct reactivity and chemical properties, making it more versatile in synthetic applications compared to its analogs. The triple bond allows for a wider range of chemical transformations, while the methoxy group enhances solubility and reactivity.
Properties
IUPAC Name |
5-methoxypent-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6-7-2/h1H,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLISVFCXKLMNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14604-44-5 |
Source


|
| Record name | 5-methoxypent-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
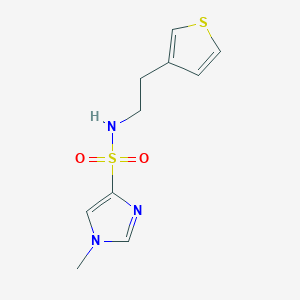
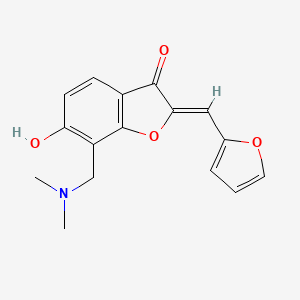


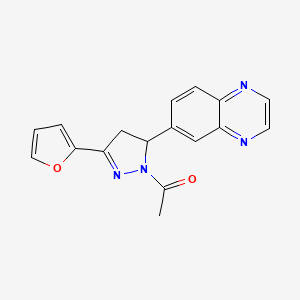
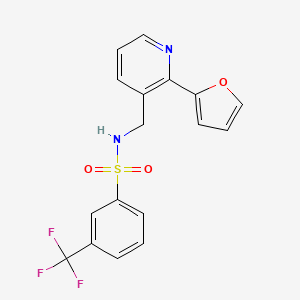

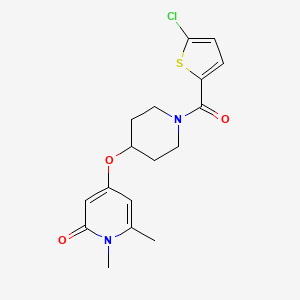
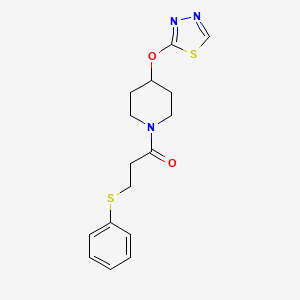
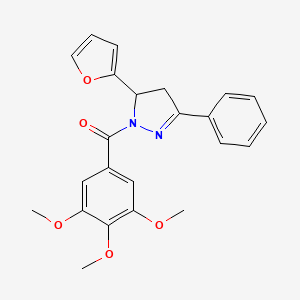
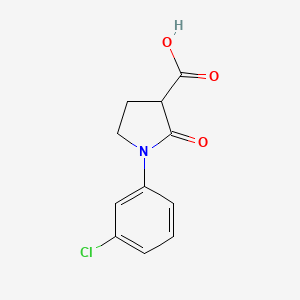
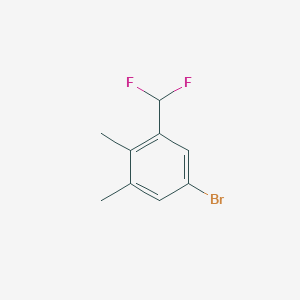
![Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide](/img/structure/B2586406.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586408.png)
